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molecular formula C11H13BrO B3196826 2-Bromo-4'-ethylpropiophenone CAS No. 100125-88-0

2-Bromo-4'-ethylpropiophenone

Cat. No. B3196826
M. Wt: 241.12 g/mol
InChI Key: LHNIZFOPIIXWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04690931

Procedure details

Diethylcadmium is then prepared, as described in Example 8, from 63 g of ethyl bromide, 13.8 g of magnesium and 53 g of cadmium chloride. It is suspended in 400 ml of benzene, and a solution of 48.7 g of the previously prepared 4-ethylbenzoyl chloride diluted in 100 ml of benzene is then added dropwise, while cooling to below 10° C. After the addition, the mixture is stirred for one hour at ambient temperature and then for 2 hours at the reflux temperature. It is then cooled to 10° C. and poured onto a mixture of ice and salt, with stirring; the resulting mixture is filtered and the organic phase is separated from the filtrate, extracted twice with dilute sodium hydroxide solution, washed with water, dried over magnesium sulphate and evaporated. 48.4 g of an oily residue remain, which is distilled under a high vacuum (13 Pa). A fraction consisting of 35.6 g of virtually pure 4'-ethylpropiophenone passes over at between 65° and 80° C. In order to effect bromination of the propiophenone, 34.8 g thereof are dissolved in 1,000 ml of tetrahydrofuran, and 17.5 ml of pyrrolidinone and then 114 g of pyrrolidinone hydrotribromide are added. The mixture is heated under reflux, with stirring; it decolourises gradually and pyrrolidinone hydrobromide precipitates. The reaction is complete after one hour, the hydrobromide is filtered off and rinsed with ethyl acetate and the solvents are evaporated off from the filtrate. The partially crystalline, oily orange residue is taken up in a mixture of water and methylene chloride. The organic phase is separated off, washed twice with water, dried and evaporated in vacuo. The greenish oily residue is dissolved in toluene, pentane is added, a small greenish gummy fraction is filtered off on paper and the filtrate is evaporated. An oily residue remains, which is used as such in a subsequent step.
Quantity
63 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
53 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Br:3])[CH3:2].[Mg].[CH2:5]([C:7]1[CH:15]=[CH:14][C:10]([C:11](Cl)=[O:12])=[CH:9][CH:8]=1)[CH3:6]>C1C=CC=CC=1.C([Cd]CC)C.[Cl-].[Cd+2].[Cl-]>[Br:3][CH:1]([CH3:2])[C:11]([C:10]1[CH:14]=[CH:15][C:7]([CH2:5][CH3:6])=[CH:8][CH:9]=1)=[O:12] |f:5.6.7|

Inputs

Step One
Name
Quantity
63 g
Type
reactant
Smiles
C(C)Br
Step Two
Name
Quantity
13.8 g
Type
reactant
Smiles
[Mg]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)[Cd]CC
Step Six
Name
Quantity
53 g
Type
catalyst
Smiles
[Cl-].[Cd+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is then added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to below 10° C
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
for 2 hours at the reflux temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled to 10° C.
ADDITION
Type
ADDITION
Details
poured onto a mixture of ice and salt
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
the resulting mixture is filtered
CUSTOM
Type
CUSTOM
Details
the organic phase is separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
extracted twice with dilute sodium hydroxide solution
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
which is distilled under a high vacuum (13 Pa)
CUSTOM
Type
CUSTOM
Details
passes over at between 65° and 80° C
DISSOLUTION
Type
DISSOLUTION
Details
thereof are dissolved in 1,000 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
17.5 ml of pyrrolidinone and then 114 g of pyrrolidinone hydrotribromide are added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
pyrrolidinone hydrobromide precipitates
WAIT
Type
WAIT
Details
The reaction is complete after one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the hydrobromide is filtered off
WASH
Type
WASH
Details
rinsed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvents are evaporated off from the filtrate
ADDITION
Type
ADDITION
Details
The partially crystalline, oily orange residue is taken up in a mixture of water and methylene chloride
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
WASH
Type
WASH
Details
washed twice with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The greenish oily residue is dissolved in toluene
ADDITION
Type
ADDITION
Details
pentane is added
FILTRATION
Type
FILTRATION
Details
a small greenish gummy fraction is filtered off on paper
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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